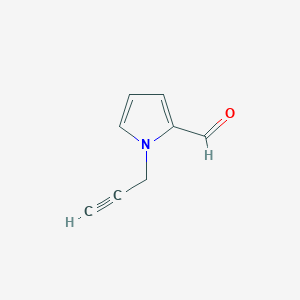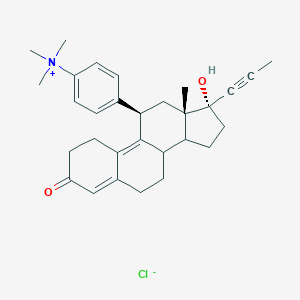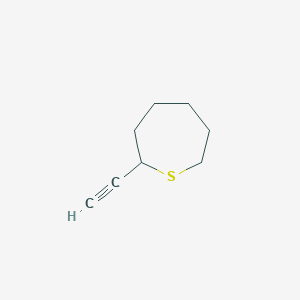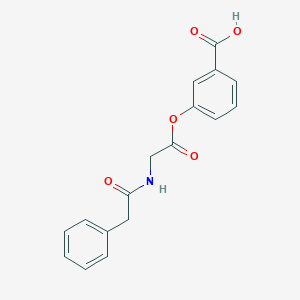![molecular formula C8H10N4S2 B035058 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine CAS No. 19844-40-7](/img/structure/B35058.png)
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazolo[5,4-d]pyrimidines and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes such as protein kinases, which are involved in various cellular processes such as cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine exhibits significant biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new cancer therapies. It has also been shown to exhibit antiviral and antibacterial activities, which makes it a potential candidate for the development of new antiviral and antibacterial drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit the activity of certain enzymes, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound.
2. Development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells.
3. Development of new antiviral and antibacterial drugs based on the compound's ability to exhibit antiviral and antibacterial activities.
4. Studies to determine the potential toxicity of the compound and its limitations for use in lab experiments.
5. Further studies to explore the potential applications of the compound in other areas of medicinal chemistry.
In conclusion, 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine is a promising compound that has shown significant potential in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes, induce apoptosis in cancer cells, and exhibit antiviral and antibacterial activities make it a potential candidate for the development of new cancer therapies and antiviral and antibacterial drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine involves the reaction of 2-aminothiazole with isopropylthiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloro-4,6-dimethoxypyrimidine to obtain the final compound.
Applications De Recherche Scientifique
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as a kinase inhibitor, which makes it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
19844-40-7 |
|---|---|
Nom du produit |
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine |
Formule moléculaire |
C8H10N4S2 |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
2-propan-2-ylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H10N4S2/c1-4(2)13-8-11-5-3-10-7(9)12-6(5)14-8/h3-4H,1-2H3,(H2,9,10,12) |
Clé InChI |
RJJKDNBWUSEDFB-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=CN=C(N=C2S1)N |
SMILES canonique |
CC(C)SC1=NC2=CN=C(N=C2S1)N |
Synonymes |
2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



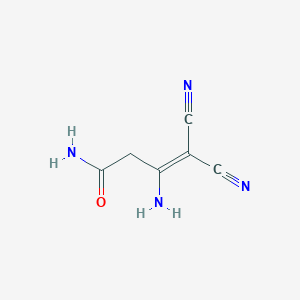
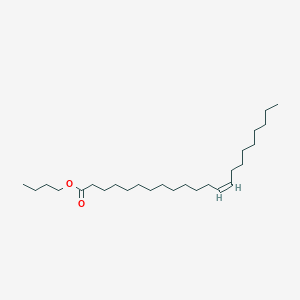
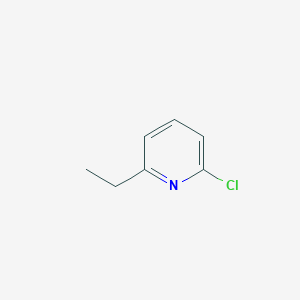
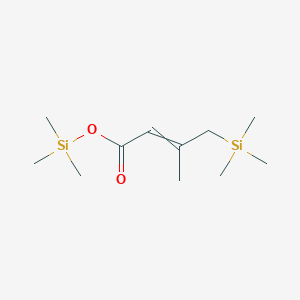
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
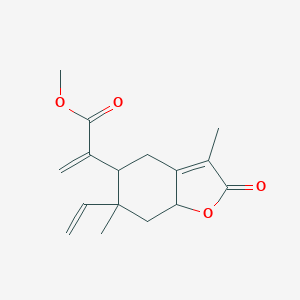
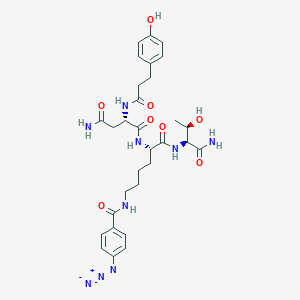
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)

